Superior Suppression of TGF-β1-Induced LX-2 Hepatic Stellate Cell Activation Relative to Obeticholic Acid
MCA17-1 demonstrates quantitatively greater suppression of TGF-β1-induced LX-2 cell activation compared to the clinical-stage FXR agonist obeticholic acid (OCA), the positive control in the original discovery study. At a concentration of 10 μM, MCA17-1 reduced cell viability to 49.6% in TGF-β1-stimulated LX-2 cells, whereas obeticholic acid at the identical concentration reduced viability only to 85.0% [1]. This represents a 35.4 percentage-point advantage in activation suppression for MCA17-1 under identical assay conditions.
| Evidence Dimension | Suppression of TGF-β1-induced LX-2 cell activation (cell viability reduction as proxy for anti-fibrotic effect) |
|---|---|
| Target Compound Data | 49.6% cell viability at 10 μM (MCA17-1) |
| Comparator Or Baseline | 85.0% cell viability at 10 μM (Obeticholic acid, OCA) |
| Quantified Difference | 35.4 percentage-point greater suppression of activation; IC50 9.84 μM for MCA17-1 |
| Conditions | LX-2 human hepatic stellate cells stimulated with TGF-β1 (10 ng/mL) for 24 h; MTT assay |
Why This Matters
For procurement decisions in liver fibrosis research, this head-to-head data establishes that MCA17-1 provides a meaningfully larger effect size in hepatic stellate cell suppression than the clinically benchmarked comparator OCA, reducing the likelihood of false-negative results in mechanistic studies.
- [1] Cheng JT, Cao F, Chen XA, Li YQ, Mao XM. Discovery of a Potential Liver Fibrosis Inhibitor from a Mushroom Endophytic Fungus by Genome Mining of a Silent Biosynthetic Gene Cluster. J Agric Food Chem. 2021;69(38):11303-11310. View Source
